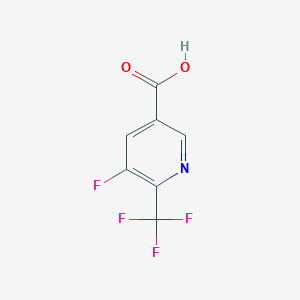

5-Fluoro-6-(trifluoromethyl)nicotinic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups into the nicotinic acid structure. One common method includes the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction involves the following steps :

- Dissolve 5 g (0.0192 mol) of 2,6-dichloro-4-trifluoromethyl nicotinic acid in 20 mL of ethanol.

- Add 0.3 g of 10% palladium on carbon (Pd/C) and 5.25 g (0.0389 mol) of sodium acetate trihydrate.

- Stir the mixture under a nitrogen atmosphere and then replace it with hydrogen gas.

- Continue stirring at room temperature for 8 hours until hydrogen absorption ceases.

- Filter to recover the palladium catalyst and wash the filter cake with ethanol.

- Evaporate the solvent and dissolve the resulting solid in water.

- Adjust the pH to 2-3 using hydrochloric acid and extract with ethyl acetate.

- Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate to obtain the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

5-Fluoro-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学研究应用

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, featuring a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring. It has a molecular formula of and a molecular weight of approximately 209.10 g/mol. The presence of electronegative fluorine atoms gives it unique electronic properties that can significantly influence its reactivity and biological activity.

Potential Applications

This compound has applications in medicinal chemistry, acting as an anti-inflammatory agent and a modulator of nicotinic acetylcholine receptors. Studies also suggest it can influence neurotransmission and potentially offer insights into treatments for neurological disorders and interact with enzymes involved in metabolic pathways.

Building Block for Drug Discovery

This compound can be employed as a building block in drug discovery.

Radiopharmaceutical Development

This compound may also see use in radiopharmaceutical development.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | No fluorination | Naturally occurring vitamin B3 |

| 5-Fluoro-Nicotinic Acid | Single fluorine atom at position 5 | Less lipophilic than its trifluoromethyl counterpart |

| 6-Trifluoromethyl-Nicotinic Acid | Trifluoromethyl group at position 6 | Lacks additional fluorine at position 5 |

| 3-Fluoro-6-(trifluoromethyl)nicotinic Acid | Fluorine at position 3 | Different electronic properties due to position change |

作用机制

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and context.

相似化合物的比较

Similar Compounds

6-(Trifluoromethyl)nicotinic acid: Similar in structure but lacks the fluorine atom at the 5-position.

4-(Trifluoromethyl)nicotinic acid: Another derivative with the trifluoromethyl group at a different position.

Uniqueness

5-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.

生物活性

5-Fluoro-6-(trifluoromethyl)nicotinic acid (5F6TFNA) is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique electronic properties and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 209.10 g/mol

- Structural Features :

- Fluorine atom at position 5

- Trifluoromethyl group at position 6

The electronegative fluorine atoms enhance the lipophilicity of the compound, which may improve its bioavailability and receptor binding affinity.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that 5F6TFNA exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Studies have shown that it interacts with various nAChR subtypes, particularly α4β2-nAChR, which is implicated in neurotransmission and potential treatments for neurological disorders .

- Binding Affinity : The compound has demonstrated high affinity for α4β2-nAChR while showing lower affinity for α7-nAChR. This selectivity suggests potential therapeutic applications in conditions such as addiction and cognitive disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, 5F6TFNA has been investigated for its anti-inflammatory properties. The presence of fluorine atoms is believed to enhance its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

The uniqueness of 5F6TFNA lies in its combination of both a fluorine atom and a trifluoromethyl group. The following table summarizes its structural similarities with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | No fluorination | Naturally occurring vitamin B3 |

| 5-Fluoro-Nicotinic Acid | Single fluorine atom at position 5 | Less lipophilic than its trifluoromethyl counterpart |

| 6-Trifluoromethyl-Nicotinic Acid | Trifluoromethyl group at position 6 | Lacks additional fluorine at position 5 |

| 3-Fluoro-6-(trifluoromethyl)nicotinic Acid | Fluorine at position 3 | Different electronic properties due to position change |

While specific mechanisms of action for 5F6TFNA are not fully elucidated, it is hypothesized that the compound's interactions with nAChRs alter neurotransmitter release and may influence pain perception, as evidenced by its antagonistic effects in pain models such as the tail-flick test .

Research Findings and Case Studies

Several studies have highlighted the pharmacological potential of 5F6TFNA:

- Nicotinic Receptor Modulation : A study demonstrated that compounds similar to 5F6TFNA could act as antagonists at nAChRs, providing insights into their utility in treating nicotine addiction and related disorders .

- Anti-inflammatory Effects : Preliminary findings suggest that compounds with similar structures exhibit anti-inflammatory activity, indicating that further exploration into the therapeutic applications of 5F6TFNA could be beneficial.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogen exchange and hydrolysis steps. A three-step approach includes:

Fluorination : Reacting 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile with anhydrous KF in sulfolane at elevated temperatures to introduce fluorine .

Hydrolysis : Treating the nitrile intermediate with concentrated HCl (10 N) at 100°C for 3 hours to convert the nitrile group to a carboxylic acid .

Purification : Using silica gel chromatography (cyclohexane/EtOAc) to isolate the product .

Key Variables :

- Temperature : Higher temperatures (>80°C) during fluorination improve substitution efficiency .

- Acid Concentration : 10 N HCl ensures complete nitrile-to-acid conversion without side products .

- Solvent Choice : Sulfolane enhances reaction homogeneity for halogen exchange .

Yield Optimization :

- Purity of Precursors : Impurities in 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can reduce yields by 10–15% .

- Chromatography Gradient : A 7:3 cyclohexane/EtOAc ratio maximizes separation efficiency .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+=191.11) and isotopic patterns for fluorine/trifluoromethyl groups .

- NMR Spectroscopy :

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Common Pitfalls :

- Solvent Artifacts : Residual THF or DCM in NMR samples can obscure signals; ensure thorough drying .

- Acidic Degradation : Prolonged exposure to HCl during hydrolysis may degrade the product; monitor reaction time strictly .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer: The C5 fluorine substitution is driven by:

- Electronic Effects : Electron-withdrawing -CF₃ at C6 activates the C5 position for nucleophilic attack by fluoride .

- Steric Factors : Bulky -CF₃ directs fluoride to the less hindered C5 site .

- Catalytic Role of KF : Polar aprotic solvents (e.g., sulfolane) stabilize the transition state, enhancing substitution kinetics .

Experimental Validation :

- Kinetic Studies : Vary reaction time and temperature to track intermediate formation via LC-MS .

- Computational Modeling : Density Functional Theory (DFT) simulations predict activation energies for competing pathways .

Q. How can researchers address contradictory data in stability studies of this compound under acidic conditions?

Methodological Answer: Conflicting stability reports arise from:

- pH Variability : Degradation accelerates below pH 2 due to protonation of the carboxylic acid group, increasing susceptibility to hydrolysis .

- Temperature : Storage at >25°C in acidic media leads to decarboxylation; use inert atmospheres and low temperatures (2–8°C) .

Mitigation Strategies :

- Buffered Solutions : Maintain pH 4–5 during storage to balance solubility and stability .

- Additive Screening : Co-formulate with antioxidants (e.g., BHT) to reduce radical-mediated degradation .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer: The compound’s scaffold is leveraged for:

- KRAS Inhibition : The nicotinic acid core binds to GTP-binding pockets, while -CF₃ enhances lipophilicity and target affinity .

- Selectivity Optimization : Substituents at C2 (e.g., amino groups) modulate interactions with mutant KRAS isoforms (e.g., G12D vs. G12V) .

Case Study :

In Genfleet Therapeutics’ KRAS inhibitors, coupling the nicotinic acid with bicyclopropylpyrimidine amines improved cellular potency (IC₅₀ < 50 nM) by enhancing hydrophobic interactions .

Q. What computational methods predict the crystallographic behavior of this compound in solid-state formulations?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate packing efficiency influenced by -CF₃’s steric bulk and fluorine’s hydrogen-bonding capacity .

- Powder XRD : Compare predicted vs. experimental diffraction patterns to identify polymorphs .

Data Interpretation :

属性

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDKBRRNOWOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。